N-Demethylvancomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-demethylvancomycin is a novel antibiotic belonging to the glycopeptide class. It was first isolated in 1984 from a strain of the bacterium Nocardia orientalis found in soil collected in Yucatan, Mexico []. This discovery sparked scientific interest due to its potential as an alternative treatment for antibiotic-resistant bacterial infections.

Discovery and Production

Researchers identified N-demethylvancomycin as a structural analog of the well-known antibiotic vancomycin, differing only by the absence of a methyl group on one of its sugar components []. The producing strain, designated NRRL 15232, was characterized and found to exhibit specific growth conditions and sensitivities to various antibiotics []. Additionally, the study explored methods to optimize the fermentation process for N-demethylvancomycin production, identifying factors such as phosphate concentration and precursor supplementation that significantly affected its yield [].

Antimicrobial Activity

While early research primarily focused on the isolation and production of N-demethylvancomycin, subsequent studies investigated its antibacterial activity. Initial findings demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae []. However, further research revealed that N-demethylvancomycin displayed reduced potency compared to vancomycin against some strains, particularly those exhibiting vancomycin resistance []. This limited its potential as a direct replacement for vancomycin in clinical settings.

Future Research Directions

Despite these initial findings, N-demethylvancomycin continues to hold significance in scientific research due to its unique structure and potential for drug development. Ongoing research efforts are exploring various avenues, including:

- Chemical modification: Modifying the N-demethylvancomycin structure to improve its potency against resistant bacteria and broaden its spectrum of activity.

- Combination therapy: Investigating the potential of combining N-demethylvancomycin with other antibiotics to overcome resistance mechanisms [].

- Mechanism of action studies: Elucidating the precise mechanism by which N-demethylvancomycin inhibits bacterial growth to inform future drug design strategies.

N-Demethylvancomycin is a derivative of the glycopeptide antibiotic vancomycin, characterized by the removal of a methyl group from the nitrogen atom in the molecule. This modification alters its pharmacological properties and biological activity. Vancomycin itself is a critical antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. The structural modification to N-Demethylvancomycin enhances its interaction with bacterial cell wall precursors, potentially improving its efficacy against certain resistant strains.

Like vancomycin, N-Demethylvancomycin is believed to target the bacterial cell wall by inhibiting the formation of peptidoglycan, a crucial structural component []. This disrupts cell wall synthesis and leads to bacterial death. However, the precise mechanism by which the missing methyl group might affect its activity remains under investigation.

- Oxidation: It can undergo oxidation reactions that may modify its functional groups, impacting its biological activity.

- Reduction: Similar to oxidation, reduction can alter the compound's structure, affecting its pharmacodynamics.

- Substitution Reactions: These reactions can introduce new functional groups or modify existing ones, potentially enhancing antibacterial properties or altering solubility.

The von Braun reaction is one classical method employed for N-demethylation in related compounds, which involves treating tertiary amines with cyanogen bromide to yield secondary amines .

N-Demethylvancomycin exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to vancomycin. Studies have shown that certain derivatives of N-Demethylvancomycin demonstrate enhanced potency compared to their parent compound. For instance, some synthesized dimers of N-Demethylvancomycin have shown improved efficacy against vancomycin-resistant Enterococcus faecalis, suggesting that structural modifications can lead to better therapeutic outcomes .

The synthesis of N-Demethylvancomycin typically involves:

- Starting Material: Vancomycin or one of its derivatives serves as the precursor.

- N-Demethylation: This can be achieved through various methods such as:

The synthesis process must be carefully controlled to ensure high yields and purity of the final product.

N-Demethylvancomycin has several applications in medicinal chemistry and microbiology:

- Antibacterial Agent: It serves as a potential treatment for infections caused by resistant strains of bacteria.

- Research Tool: Used in studies investigating the mechanisms of antibiotic resistance and the development of new antibacterial therapies.

- Drug Development: It provides a scaffold for synthesizing novel derivatives aimed at enhancing antibacterial activity or reducing toxicity.

N-Demethylvancomycin shares structural similarities with several other glycopeptide antibiotics. Here are some notable comparisons:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Vancomycin | Glycopeptide with methyl group | Broad-spectrum against Gram-positive bacteria | First-line treatment for serious infections |

| Teicoplanin | Similar glycopeptide structure | Effective against resistant strains | Longer half-life and different spectrum |

| Dalbavancin | Modified glycopeptide | Enhanced activity against resistant bacteria | Longer duration of action |

| Oritavancin | Semi-synthetic derivative | Broad-spectrum; effective against MRSA | Unique mechanism involving dual action |

N-Demethylvancomycin stands out due to its specific modifications that enhance its interaction with bacterial targets, potentially leading to improved therapeutic efficacy against resistant strains.

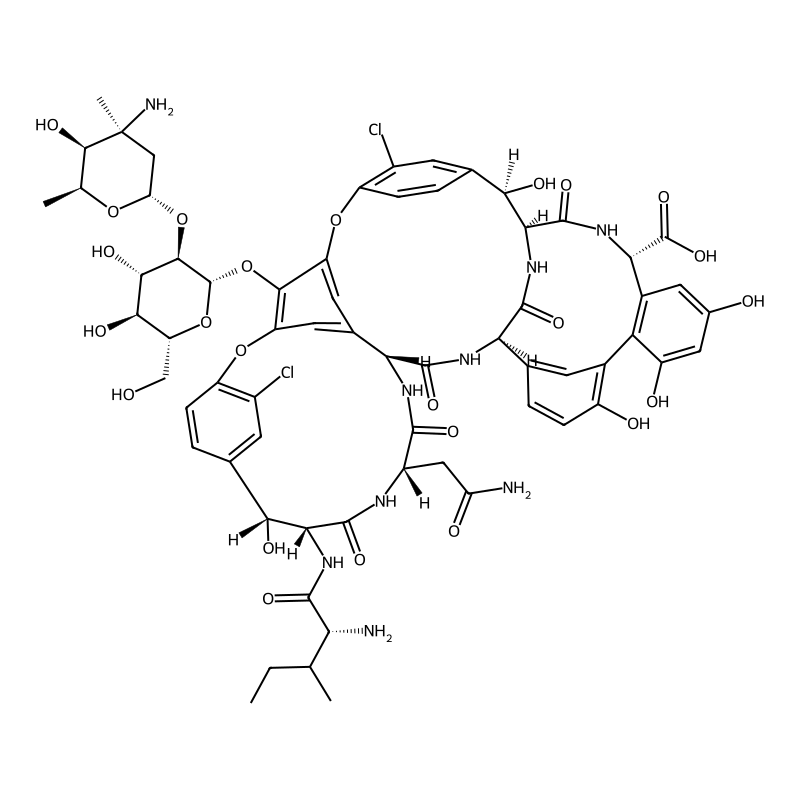

N-Demethylvancomycin, also known as 56-demethylvancomycin or norvancomycin, is a glycopeptide antibiotic with a complex molecular structure [1]. The molecular formula of N-Demethylvancomycin is C65H73Cl2N9O24, which differs from vancomycin by the absence of one methyl group [1] [5]. The compound features a heptapeptide backbone that forms a rigid framework through extensive cross-linking between aromatic amino acid residues [3]. This cross-linking creates a three-dimensional structure with a binding pocket that is crucial for its biological activity [3] [20].

The structural backbone of N-Demethylvancomycin consists of seven modified amino acid residues that are interconnected through both peptide bonds and aromatic ring linkages [3]. These interconnections create a cup-shaped conformation that allows for specific molecular recognition [20]. The glycopeptide structure includes two chlorinated aromatic rings and a disaccharide moiety attached to the peptide backbone [1] [3]. The disaccharide consists of glucose and vancosamine sugar units that contribute to the compound's overall physicochemical properties [3].

Structural Comparison with Vancomycin

N-Demethylvancomycin differs from vancomycin by a single structural modification: the absence of a methyl group at the N-terminus of the peptide backbone [3] [16]. While vancomycin has the molecular formula C66H75Cl2N9O24 with a molecular weight of 1449.25 g/mol, N-Demethylvancomycin has the formula C65H73Cl2N9O24 with a molecular weight of 1435.23 g/mol [1] [6]. This difference of 14 mass units corresponds precisely to the absence of one methyl group (CH2) in the N-Demethylvancomycin structure [5].

The structural comparison reveals that both compounds share identical glycosylation patterns, with the same disaccharide moiety attached at the same position [3]. They also maintain identical stereochemistry at all chiral centers, ensuring that the three-dimensional conformation remains largely preserved [20]. The chlorination pattern on the aromatic rings is identical between the two compounds, with chlorine atoms positioned at the same locations in both structures [3] [6]. Despite the minor structural difference, the overall molecular architecture, including the cup-shaped binding pocket, remains remarkably similar between N-Demethylvancomycin and vancomycin [3] [20].

Absence of N-methyl Group at N-terminus

The defining characteristic of N-Demethylvancomycin is the absence of the N-methyl group at the N-terminus of the peptide backbone [3] [16]. In vancomycin, the N-terminal amino acid is N-methyl-D-leucine, whereas in N-Demethylvancomycin, this residue is simply D-leucine with a free primary amino group [3]. This structural difference results in N-Demethylvancomycin having a primary amine (-NH2) at the N-terminus instead of the secondary amine (-NHCH3) found in vancomycin [16].

The absence of this methyl group has significant implications for the compound's molecular interactions [3]. Nuclear Magnetic Resonance (NMR) studies have confirmed that the N-terminal cationic amine in vancomycin is oriented such that the hydrophobic N-methyl group, rather than the N-H protons, is adjacent to the carboxylate anion of its target peptide [3]. In N-Demethylvancomycin, the absence of this methyl group alters this interaction pattern, potentially affecting binding characteristics [3] [16]. Research has demonstrated that the removal of the N-terminal methyl group from vancomycin increases the compound's affinity for bacterial cell wall analogues, suggesting that the N-methyl group in vancomycin actually has a negative contribution to binding affinity [3].

Physical Properties

Molecular Weight and Elemental Composition

N-Demethylvancomycin has a molecular weight of 1435.23 g/mol, which is 14.02 g/mol less than vancomycin (1449.25 g/mol) due to the absence of the methyl group [1] [5]. The elemental composition of N-Demethylvancomycin is C65H73Cl2N9O24, containing 65 carbon atoms, 73 hydrogen atoms, 2 chlorine atoms, 9 nitrogen atoms, and 24 oxygen atoms [1] [19]. This composition reflects the complex nature of the glycopeptide structure with its multiple functional groups [1].

The exact mass of N-Demethylvancomycin has been determined to be 1433.41 g/mol, which differs slightly from the molecular weight due to isotopic considerations [1]. The compound contains two chlorine atoms, which contribute significantly to its isotopic pattern in mass spectrometric analyses [21]. The elemental composition translates to approximately 54.4% carbon, 5.1% hydrogen, 4.9% chlorine, 8.8% nitrogen, and 26.8% oxygen by weight [1] [5].

Solubility Characteristics

N-Demethylvancomycin exhibits solubility characteristics similar to vancomycin, with some notable differences due to the absence of the N-methyl group [13]. The compound is highly soluble in water, with solubility exceeding 100 mg/mL at room temperature [13]. The solubility of N-Demethylvancomycin, like vancomycin, is pH-dependent, with higher solubility observed in acidic conditions compared to neutral or basic conditions [13].

At pH 3, N-Demethylvancomycin demonstrates solubility approximately 190-fold greater than the high solubility boundary concentration of 1 mg/mL [13]. At pH 4, the solubility decreases to approximately 3-fold greater than this boundary, while at pH 5 and pH 7.5, the solubility is approximately 9-fold and 17-fold greater, respectively [13]. The presence of the primary amine group at the N-terminus, instead of the secondary amine in vancomycin, slightly increases the hydrophilicity of N-Demethylvancomycin, potentially contributing to enhanced solubility in certain conditions [3] [13]. The compound also demonstrates solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), though to a lesser extent than in aqueous media [4] [6].

Stability and Hygroscopicity

N-Demethylvancomycin exhibits stability characteristics that are important for its storage and handling [17] [18]. The compound is relatively stable in solid form when stored under appropriate conditions, but it demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [4] [17]. This hygroscopicity necessitates storage in tightly sealed containers, preferably with desiccants, to maintain the compound's integrity [17].

In solution, N-Demethylvancomycin, like vancomycin, undergoes degradation that is pH-dependent [17] [18]. The compound is most stable in slightly acidic conditions (pH 4-5) and demonstrates increased degradation rates in strongly acidic or basic environments [18]. Studies have shown that N-Demethylvancomycin completely degrades within 2 hours when exposed to highly acidic or basic pH conditions [18]. At room temperature (25°C with 60% relative humidity), N-Demethylvancomycin solutions retain greater than 90% of their initial concentration for approximately 30 days [18]. Under refrigeration (2-6°C), this stability extends to 180 days or more [18]. The primary degradation pathway involves hydrolysis of the glycosidic bonds and oxidation of certain functional groups [18] [21].

Spectroscopic Characteristics

NMR Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of N-Demethylvancomycin [7] [12]. The 1H NMR spectrum of N-Demethylvancomycin is virtually superimposable with that of vancomycin in many regions, with the chief difference being the absence of the N-methyl resonance for the N-terminal leucine residue [7]. This absence is confirmed by amino acid analysis, which shows that N-Demethylvancomycin yields aspartic acid and leucine, while vancomycin yields only aspartic acid among the common amino acids [7].

The NMR spectrum of N-Demethylvancomycin has been fully assigned using homonuclear decoupling experiments to verify the assignments of most non-aromatic resonances [7]. Aromatic resonances were assigned by comparison with earlier decoupling studies on vancomycin [7]. The absence of the N-methyl group results in characteristic changes in the chemical shifts of nearby protons, particularly those associated with the N-terminal leucine residue [7] [11]. The 13C NMR spectrum similarly reflects the absence of the N-methyl carbon signal, which typically appears around 30-35 ppm in vancomycin [11] [12].

Mass Spectrometry Profiles

Mass spectrometry provides definitive evidence of the structural difference between N-Demethylvancomycin and vancomycin [9] [21]. The mass spectrum of N-Demethylvancomycin shows a molecular ion peak at m/z 1434.42 [M+H]+ in positive ionization mode, which is 14 mass units less than the corresponding peak for vancomycin (m/z 1448.44) [21]. This difference precisely corresponds to the absence of the methyl group (CH2) in N-Demethylvancomycin [5] [21].

In tandem mass spectrometry (MS/MS) experiments, N-Demethylvancomycin produces characteristic fragmentation patterns that can be used for its identification and structural confirmation [9] [21]. Multiple reaction monitoring (MRM) transitions have been established for N-Demethylvancomycin, with the transition m/z 718.3→144.2 being particularly useful for quantitative analysis [9]. This transition corresponds to the doubly charged molecular ion fragmenting to produce a characteristic product ion [9]. The isotopic pattern of N-Demethylvancomycin in high-resolution mass spectrometry reflects the presence of two chlorine atoms, showing characteristic M+2 and M+4 peaks with approximately 65% and 10% relative intensity, respectively, compared to the monoisotopic peak [21].

IR Spectral Characteristics

Infrared (IR) spectroscopy provides valuable information about the functional groups present in N-Demethylvancomycin [15]. The IR spectrum of N-Demethylvancomycin in D2O solution shows characteristic absorption bands that can be assigned to specific structural features [15]. The spectrum exhibits a broad envelope of overlapping bands from approximately 1700 cm-1 to 1560 cm-1, which corresponds to the amide I and amide II vibrations of the peptide backbone [15].